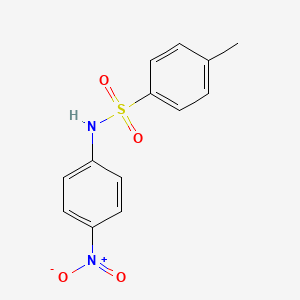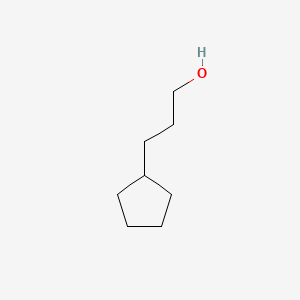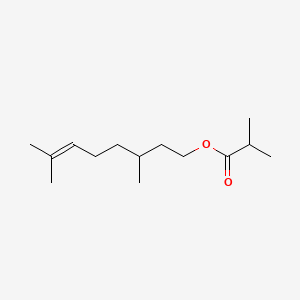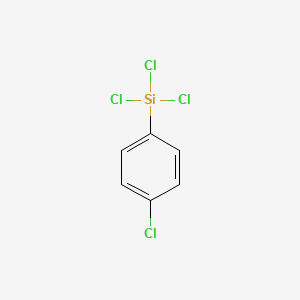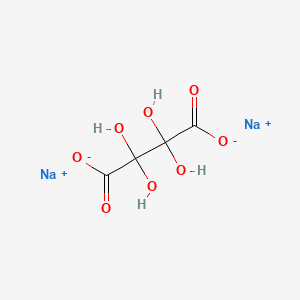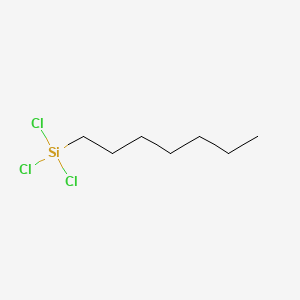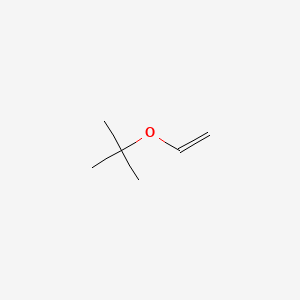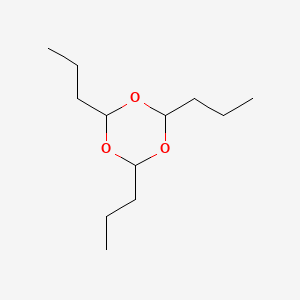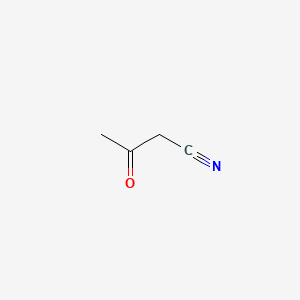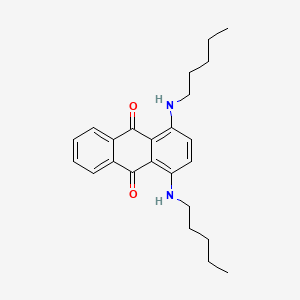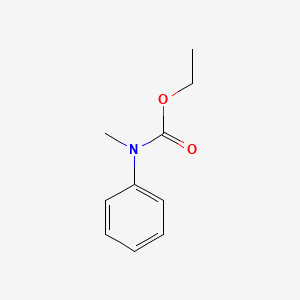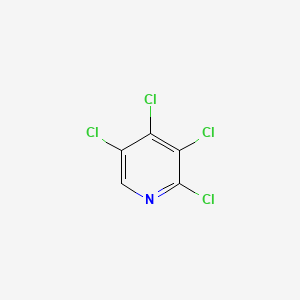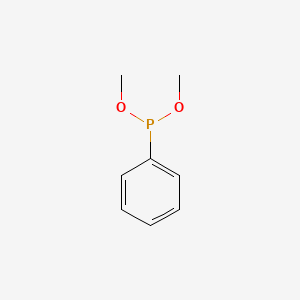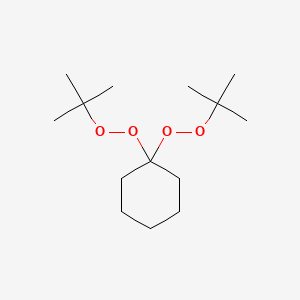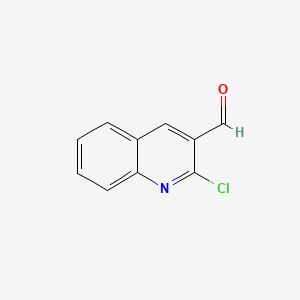
2-Chloroquinoline-3-carbaldehyde
概要
説明
2-Chloroquinoline-3-carbaldehyde is a chemical compound that has attracted much attention due to its considerable biological and pharmacological activities . It is used as a precursor and building block for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction . This reaction involves the preparation of 2-Chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde from acetanilide and acetoacetanilide .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-3-carbaldehyde is based on the quinoline ring system . The quinoline ring system is a basic skeleton of many naturally occurring compounds .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes undergo various chemical reactions due to the presence of two active moieties, chloro- and aldehyde functions . These reactions include substitution reactions, reactions with primary amines to produce Schiff’s bases, and reactions with substituted isothiocyanates and α-halocarbonyl compounds .Physical And Chemical Properties Analysis
2-Chloroquinoline-3-carbaldehyde appears as a slightly pale yellow to yellow-green crystal or powder . It has a CAS Number of 73568-25-9 .科学的研究の応用
-
Scientific Field : The compound “2-Chloroquinoline-3-carbaldehyde” is primarily studied in the field of organic chemistry, specifically in the synthesis of heterocyclic organic compounds .
-
Methods of Application : One of the methods mentioned in the literature is the Vilsmeier-Haack reaction, which is used to prepare 2-chloroquinoline-3-carbaldehyde and 2-chloro-4-methyl-quinoline-3-carbaldehyde from acetanilide .
-
Results or Outcomes : The compound and its derivatives have attracted much attention due to their considerable biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
-
Synthesis of Quinoline Ring Systems : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
-
Biological Evaluation : The biological evaluation and the synthetic applications of the target compounds were illustrated . The corresponding bromo derivative exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
-
Preparation of 2-Aminoquinoline-3-Carbaldehydes : The preparation of 2-chloroquinoline-3-carbaldehyde derivatives through Vilsmeier-Haack formylation of N-arylacetamides and their use as a key intermediate for the preparation of 2-aminoquinoline-3-carbaldehydes is another application .
-
Synthesis of Biologically Important Compounds : This compound and its derivatives have attracted much attention due to their considerable biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
-
Synthesis of Pyridoquinolinones : One-pot synthesis of pyridoquinolinones was achieved by treating substituted acetanilide with DMF and POCl3 to produce 2-chloroquinoline-3-carbaldehyde. To this reaction mixture, a secondary amide was added in POCl3 solution containing one drop of DMF, and the mixture was heated for a further 2-3 hours at 75°C .
-
Preparation of Schiff’s Bases : 2-Chloroquinoline-3-carbaldehyde reacted with primary amines to produce Schiff’s bases .
-
Synthesis of Thiazolidinone and Thiazoline Derivatives : 2-Chloroquinoline-3-carbaldehyde reacted with ethylene glycol and hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline. This compound reacted with substituted isothiocyanates and with α-halocarbonyl compounds to yield thiazolidinone and thiazoline derivatives .
-
Synthesis of 3-Cyano-5-Methyl-2-Aminothiophenes : 2-Chloroquinoline-3-carbaldehyde was used in the synthesis of substituted 3-cyano-5-methyl-2-aminothiophenes .
-
Synthesis of 6-Aminouracils : The compound was used in a one-pot reaction with 6-aminouracils and dimedone .
Safety And Hazards
将来の方向性
The future directions for 2-Chloroquinoline-3-carbaldehyde involve further exploration of its chemistry and applications . Recent research data highlights the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The biological evaluation and the synthetic applications of the target compounds are areas of ongoing research .
特性
IUPAC Name |
2-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQWXCBSNMYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351108 | |
| Record name | 2-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3-carbaldehyde | |
CAS RN |
73568-25-9 | |
| Record name | 2-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

